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Compound of Interest

5-Bromo-[1,2,3]triazolo[1,5-
Compound Name: o
ajpyridine

Cat. No.: B062217

Core Compound Identity and Physicochemical
Properties

5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. The
presence of the bromine atom at the 5-position provides a strategic handle for further
functionalization, such as cross-coupling reactions, making it a valuable building block in
synthetic chemistry.[4] Understanding its fundamental physical properties is the first step in any
research and development workflow, as these characteristics dictate handling, purification,
formulation, and analytical strategies.

A summary of its core identifiers and properties is presented below.
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Property Value Source
CAS Number 143329-58-2 [1][2][3]
Molecular Formula CeH4BIrNs [11[31[5]
Molecular Weight 198.02 g/mol [11[31[5]
Appearance Solid [1]
Purity (Typical) 95-97% [1][2]
InChiKey FTRKHVUBTUHSQK- (]

UHFFFAOYSA-N

Thermal Analysis: Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp
melting range typically indicates high purity, while a broad range can suggest the presence of

impurities.
Property Value Source
Melting Point 145-150 °C [1][2]
148 °C [5]

The reported values indicate a melting point in the range of 145-150 °C.[1][2] This relatively
high melting point is consistent with a planar, heteroaromatic structure that can engage in
intermolecular interactions, such as m—rt stacking, similar to related triazolopyrimidine systems.

[6]

Protocol for Melting Point Determination (Capillary
Method)

This protocol ensures accurate and reproducible melting point measurement, a foundational
technique for sample characterization.
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o Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for
uniform packing.

» Capillary Loading: Load a small amount of the powdered sample into a capillary tube (0.8-
1.2 mm internal diameter) to a height of 2-3 mm. This is achieved by tapping the sealed end
of the capillary on a hard surface.

 Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
e Measurement:

o Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting
range.

o Once the temperature is within 20 °C of the expected melting point (approx. 125 °C),
reduce the heating rate to 1-2 °C/min. A slow ramp rate is crucial for thermal equilibrium
and accurate determination.

o Record the temperature at which the first liquid droplet is observed (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is
reported as T1-T2.

 Validation: Perform the measurement in triplicate to ensure reproducibility. The calibration of
the apparatus should be regularly verified with certified standards (e.g., benzophenone,
caffeine).

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is indispensable for
quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the
compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming
the molecular formula by providing highly accurate mass measurements.
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While experimental HRMS data for the title compound is not readily available in the cited

literature, predicted data for various adducts provides expected values for analysis.[7]

Adduct Predicted m/z
[M+H]* 197.96614
[M+Na]* 219.94808
[M-H]~ 195.95158
[M+NHa]* 214.99268

Data sourced from predicted values.[7]

Protocol for High-Resolution Mass Spectrometry
(HRMS) Analysis

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

lonization: Utilize Electrospray lonization (ESI) as it is a soft ionization technique suitable for
polar, nitrogen-containing heterocyclic compounds. Both positive and negative ion modes
should be tested to maximize the chance of observing the molecular ion.

Analysis:
o Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
o Acquire the full scan spectrum over a mass range of m/z 100-500.

o The instrument must be calibrated using a known standard immediately prior to the run to
ensure mass accuracy below 5 ppm.

Data Interpretation:

o lIdentify the peak corresponding to the molecular ion (e.g., [M+H]*).
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o Compare the measured accurate mass to the theoretical mass calculated for the formula
CeHaBrNs. The mass difference should be less than 5 ppm.

o Analyze the isotopic pattern. The presence of bromine will result in a characteristic M and
M+2 isotopic cluster with an intensity ratio of approximately 1:1, providing definitive
evidence for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms
in a molecule. While specific experimental spectra for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
are not published in the provided sources, the expected signals can be inferred from its
structure and data on related analogs.[4][8] The molecule has four aromatic protons in distinct
chemical environments.

Protocol for *H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., DMSO-ds or CDCIs). Due to the potential for poor solubility, as noted in related
structures, DMSO-de is a preferred starting point.[4] If solubility is low, gentle warming or
sonication may be required.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e Acquisition:

o Acquire a *H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Acquire a proton-decoupled 33C NMR spectrum. A larger number of scans will be required
due to the low natural abundance of 13C.

o Expected *H NMR Signals: Expect four signals in the aromatic region (typically 6 7.0-9.0
ppm), each integrating to one proton. The coupling patterns (doublets, triplets, or doublets of
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doublets) will be determined by the ortho, meta, and para relationships between the protons
on the pyridine ring.

Expected 3C NMR Signals: Expect six distinct signals for the six carbon atoms in the fused
ring system. The carbon atom attached to the bromine (C5) will be significantly influenced by
the halogen's electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within a molecule. For 5-

Bromo-[1][2][3]triazolo[1,5-a]pyridine, the spectrum will be characterized by vibrations from the

fused aromatic ring system.

Protocol for Attenuated Total Reflectance (ATR) FTIR
Spectroscopy

Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or
germanium). This is a critical step to subtract atmospheric (H20, CO2) and crystal-related
absorbances from the sample spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform
contact between the sample and the crystal.

Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm~1. Co-
add at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation:
o Aromatic C-H Stretch: Look for sharp bands in the 3100-3000 cm~1 region.[9]

o Aromatic C=C and C=N Stretch: Expect a series of characteristic bands in the 1600-1450
cm~1region.[10]

o C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm~* region can provide
information about the substitution pattern on the pyridine ring.[9][10]
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o C-Br Stretch: A C-Br stretching vibration is expected in the lower frequency region,
typically between 600-500 cm~1,

Workflow for Physicochemical Characterization

The systematic characterization of a compound like 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine
follows a logical progression to build a complete data package for identification and quality
assessment.
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Caption: Workflow for the comprehensive physical characterization of a synthetic compound.
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Solubility Profile

Understanding a compound's solubility is crucial for its application in solution-based assays,
formulations, and reaction chemistry. Based on data for a related, complex triazolopyridine
derivative that exhibited poor solubility, it is reasonable to anticipate that 5-Bromo-[1][2]
[3]triazolo[1,5-a]pyridine may have limited solubility in non-polar organic solvents and water,
with higher solubility in polar aprotic solvents.[4]

Protocol for Semi-Quantitative Solubility Assessment

e Solvent Selection: Choose a panel of representative solvents (e.g., water, ethanol, acetone,
dichloromethane, DMSO, N,N-dimethylformamide).

e Measurement:
o Add a pre-weighed amount of the compound (e.g., 1 mg) to a vial.

o Add the selected solvent in fixed increments (e.g., 100 pL) at a constant temperature (e.g.,
25 °C).

o After each addition, vortex the mixture for 1-2 minutes.
o Visually inspect for complete dissolution.

» Classification: The solubility can be classified based on the volume of solvent required (e.g.,
<1 mg/mL = poorly soluble; >100 mg/mL = very soluble).

Iterative Testing

)—={ Add 100 pL Solvent to 1 mg Sample
_»

_—

Add another 100 uL No

Completely Dissolved
Calculate Solubility (mg/mL)

Select Solvent Panel
(Polar to Non-Polar)
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Click to download full resolution via product page
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Caption: Decision workflow for semi-quantitative solubility testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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